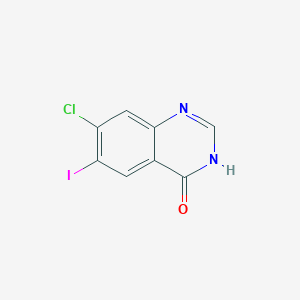

7-chloro-6-iodo-1H-quinazolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-6-iodo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLGSGRUTPFEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1I)Cl)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chloro 6 Iodo 1h Quinazolin 4 One and Analogous Halogenated Quinazolinones

Foundational Synthetic Pathways to Quinazolinone Scaffolds

The construction of the fundamental quinazolinone framework is the initial step towards synthesizing more complex derivatives. Classical and contemporary methods have been developed to efficiently build this heterocyclic system.

Cyclocondensation Approaches Utilizing Anthranilic Acid Derivatives

A cornerstone in quinazolinone synthesis is the cyclocondensation reaction involving anthranilic acid and its derivatives. researchgate.netgoogle.com This method is widely employed due to the ready availability of the starting materials. generis-publishing.com The general principle involves the reaction of an anthranilic acid with a suitable one-carbon source, such as formamide (B127407), to form the pyrimidine (B1678525) ring of the quinazolinone. generis-publishing.com The reaction of anthranilic acid with formamide at elevated temperatures (130-135 °C) can produce quinazolin-4-one in high yields. generis-publishing.com

Another variation of this approach involves the acylation of anthranilic acid with an acyl chloride, followed by cyclization with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. nih.gov This intermediate can then be treated with an amine or ammonia (B1221849) to yield the desired 4(3H)-quinazolinone. nih.govnih.gov This two-step process allows for the introduction of various substituents at the 2-position of the quinazolinone ring. The use of microwave irradiation in conjunction with catalysts like organic clay has been shown to promote these condensation and cyclization reactions efficiently, often under solvent-free conditions. ijarsct.co.in

One-Pot Multicomponent Reactions for Quinazolinone Construction

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of quinazolinones. arabjchem.orgfrontiersin.org These reactions offer several advantages, including operational simplicity, time and resource efficiency, and the generation of molecular diversity. arabjchem.orgacs.org MCRs allow for the formation of multiple bonds in a single synthetic operation, starting from three or more reactants. acs.org

A common MCR approach for quinazolinone synthesis involves the condensation of an anthranilic acid, an amine, and an orthoester. researchgate.net This three-component reaction can be catalyzed by various acids, including Brønsted acidic ionic liquids, under solvent-free conditions. researchgate.net Another notable MCR involves the reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives to produce 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.orgresearchgate.net This method proceeds through the in situ formation of an N-arylnitrilium intermediate, followed by sequential nucleophilic addition and cyclization. acs.org The use of magnetic palladium catalysts in MCRs has also been reported, enabling the coupling of aryl or heteroaryl iodides, a carbonyl source, and 2-aminobenzamide (B116534) in an environmentally friendly PEG/water solvent system. frontiersin.org

Targeted Synthesis of Halogenated Quinazolinone Derivatives

The introduction of halogen substituents onto the quinazolinone scaffold is a key step in the synthesis of compounds like 7-chloro-6-iodo-1H-quinazolin-4-one. This often requires regioselective control to place the halogens at the desired positions.

Regioselective Introduction of Halogen Substituents at Quinazolinone Positions

Achieving regioselectivity in the halogenation of quinazolinones is crucial for the synthesis of specific isomers. youtube.com Various methods have been developed to control the position of halogenation. For instance, palladium-catalyzed ortho-selective C-H halogenation of quinazolinone scaffolds has been achieved using N-halosuccinimide as both the halogen source and an oxidant. nih.gov This method demonstrates high chemo- and regioselectivity. nih.gov

Metal-free protocols have also been established for the regioselective halogenation of quinoline (B57606) derivatives, a related heterocyclic system. An operationally simple, metal-free method for the C5–H halogenation of 8-substituted quinolines uses trihaloisocyanuric acid as an inexpensive and atom-economical halogen source at room temperature. rsc.org While not directly on a quinazolinone, this highlights the potential for developing selective metal-free halogenation methods for related heterocycles. The reactivity of different positions on the quinazoline (B50416) ring can be influenced by the existing substituents and the reaction conditions, allowing for targeted halogenation. For example, the C4 position of the quinazoline ring is known to be highly reactive in aromatic nucleophilic substitutions. nih.gov

Synthetic Routes to 6-Iodo- and 7-Chloro-Substituted Quinazolinones

The synthesis of 6-iodo and 7-chloro substituted quinazolinones often starts from appropriately substituted anthranilic acid precursors. For the synthesis of 6-iodo-quinazolinones, 5-iodo-2-aminobenzoic acid can be used as a starting material. This can be cyclized with formamide or other reagents to form the 6-iodo-quinazolinone ring system. The synthesis of 6-iodo-2-(trifluoromethyl)-4(3H)-quinazolinone derivatives has been achieved by condensing 6-iodo-2-(trifluoromethyl)-3,1-benzoxazin-4-one with various amines in acetic acid. researchgate.net

For the synthesis of 7-chloro-quinazolinones, 4-chloroanthranilic acid is a common precursor. researchgate.net This can be reacted with benzoyl chloride to form a benzoxazinone intermediate, which is then treated with hydrazine (B178648) hydrate (B1144303) and subsequently with various aromatic aldehydes to yield 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones. researchgate.net The synthesis of 7-chloroquinaldine, a related quinoline derivative, has been achieved through the Doebner-Miller reaction of m-chloroaniline with crotonaldehyde (B89634) under acidic conditions. prepchem.comgoogle.com

Specific Synthetic Considerations for this compound Precursors

The synthesis of the specific compound this compound requires a multi-step approach involving the sequential introduction of the halogen atoms. A plausible synthetic route would start with a precursor that allows for the regioselective introduction of both chlorine and iodine.

One potential strategy involves starting with a pre-halogenated anthranilic acid derivative. For example, a 4-chloro-5-iodo-2-aminobenzoic acid could serve as a key precursor. The synthesis of such a precursor would itself be a significant synthetic challenge, likely involving electrophilic iodination of a chlorinated anthranilic acid derivative or a multi-step sequence starting from a simpler aromatic compound.

Once the appropriately substituted anthranilic acid is obtained, it can be cyclized to form the quinazolinone ring. A common method for this cyclization is heating with formamide. Alternatively, reaction with an acylating agent followed by cyclization could be employed.

Another approach could involve the synthesis of a di-amino precursor which is then subjected to Sandmeyer-type reactions to introduce the chloro and iodo substituents. However, controlling the regioselectivity of these reactions can be challenging.

A reported synthesis of 6-iodo-3H-quinazolin-4-one starts from 5-iodo-2-aminobenzoic acid, which is dissolved in formamide and heated with phosphorus oxychloride to facilitate cyclization. To obtain the 7-chloro-6-iodo derivative, one might envision a similar cyclization of a 4-chloro-5-iodo-2-aminobenzoic acid. The synthesis of this specific precursor is not widely detailed in the provided search results, suggesting it may require a custom synthetic route.

The table below summarizes some of the key reactions and precursors involved in the synthesis of halogenated quinazolinones.

| Target Compound/Intermediate | Starting Material(s) | Key Reagents/Conditions | Reaction Type |

| Quinazolin-4-one | Anthranilic acid, Formamide | Heat (130-135 °C) | Cyclocondensation |

| 2-Substituted Quinazolin-4-one | Anthranilic acid, Acyl chloride, Amine | 1. Acylation 2. Acetic anhydride (cyclization) 3. Amine | Acylation, Cyclization, Amination |

| 3,4-Dihydroquinazolines/Quinazolin-4(3H)-ones | Arenediazonium salts, Nitriles, Bifunctional anilines | One-pot, 60 °C | Multicomponent Reaction |

| 6-Iodo-quinazolinone | 5-Iodo-2-aminobenzoic acid, Formamide | Phosphorus oxychloride, Heat (~90 °C) | Cyclization |

| 7-Chloro-3-substituted-2-phenylquinazolin-4(3H)-one | 4-Chloroanthranilic acid, Benzoyl chloride, Hydrazine hydrate, Aromatic aldehydes | 1. Pyridine 2. Reflux 3. Ethanol, Acetic acid | Acylation, Cyclization, Condensation |

| 7-Chloroquinaldine | m-Chloroaniline, Crotonaldehyde | 6N HCl, ZnCl2, Reflux | Doebner-Miller Reaction |

This interactive table provides a snapshot of the synthetic strategies discussed. The synthesis of the specific target compound, this compound, would likely involve a combination or adaptation of these methods, with a strong emphasis on the preparation of a suitable di-halogenated anthranilic acid precursor.

Advanced and Catalytic Synthetic Strategies

Metal-Catalyzed Cross-Coupling Reactions for Halogenated Quinazolinones (e.g., Sonogashira, Suzuki-Miyaura, Negishi)

Halogenated quinazolinones are valuable substrates for a variety of metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The reactivity of the carbon-halogen bond in these reactions generally follows the order C-I > C-Br >> C-Cl, enabling selective functionalization. nih.govresearchgate.net

Sonogashira Coupling: This palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for creating arylalkynes and conjugated enynes. libretexts.orgwikipedia.org It is particularly useful in the synthesis of complex molecules and has been applied to the synthesis of various quinoline and quinazolinone derivatives. ajouronline.comnih.gov The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org Copper-free Sonogashira protocols have also been developed. snu.edu.in

Suzuki-Miyaura Coupling: As a versatile method for forming Csp²–Csp² bonds, the Suzuki-Miyaura reaction is widely used in the synthesis of aryl-substituted quinazolinones. nih.gov This palladium-catalyzed reaction between an organoboron compound and an organic halide offers several advantages, including mild reaction conditions, high functional group tolerance, and the use of low-toxicity reagents. nih.govlibretexts.org It has been successfully employed in the one-pot synthesis of tetrasubstituted quinazolines under microwave irradiation. thieme-connect.de The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Negishi Coupling: The Negishi cross-coupling reaction involves the use of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govrsc.org This method is highly effective for C-C bond formation and has been utilized in the synthesis of various heterocyclic compounds, including amino acid derivatives. rsc.orgworktribe.comdocumentsdelivered.com A key advantage of the Negishi reaction is the high reactivity of the organozinc nucleophiles. However, the reaction's application can be limited by the sensitivity of the zinc compounds to high temperatures. nih.gov

Table 1: Comparison of Metal-Catalyzed Cross-Coupling Reactions for Halogenated Quinazolinones

| Reaction | Catalyst/Co-catalyst | Coupling Partners | Key Features |

| Sonogashira | Palladium / Copper(I) | Terminal alkyne + Aryl/Vinyl halide | Mild conditions, forms C-C triple bonds. libretexts.orgwikipedia.org |

| Suzuki-Miyaura | Palladium | Organoboron compound + Organic halide | High functional group tolerance, low toxicity. nih.govlibretexts.org |

| Negishi | Palladium or Nickel | Organozinc reagent + Organic halide | High reactivity of nucleophile, sensitive to temperature. nih.govrsc.org |

Microwave-Assisted and Ultrasound-Promoted Synthesis

To enhance reaction rates, improve yields, and promote greener chemical processes, microwave irradiation and ultrasound have been increasingly adopted in the synthesis of quinazolinones. nih.govijsrch.com

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to various synthetic routes for quinazolinones, including the Niementowski synthesis, which involves the reaction of anthranilic acids with amides. nih.gov Microwave-assisted synthesis has been used in iron-catalyzed cyclizations in water, copper-catalyzed aerobic oxidative synthesis, and the one-pot synthesis of tetrasubstituted quinazolines. thieme-connect.dersc.orgnih.gov The advantages include shorter reaction times, higher yields, and often solvent-free conditions. researchgate.netnih.gov

Ultrasound-Promoted Synthesis: Ultrasound-assisted synthesis (UAS) utilizes acoustic cavitation to enhance mass transfer and accelerate reactions. ijsrch.comnih.gov This method has been shown to be effective in the synthesis of quinazolinones, often providing better yields than microwave-assisted methods. arkat-usa.org For example, the ultrasound-promoted Niementowski-like reaction of 2-aminobenzonitrile (B23959) with acyl chlorides in the presence of Yb(OTf)₃ afforded 4(3H)-quinazolines in excellent yields. arkat-usa.org UAS is considered an environmentally friendly technique that can lead to higher product yields and selectivity while reducing solvent and energy consumption. ijsrch.comnih.gov

Table 2: Examples of Microwave-Assisted and Ultrasound-Promoted Quinazolinone Synthesis

| Method | Starting Materials | Catalyst/Conditions | Product | Yield | Reference |

| Microwave | 2-Aminobenzamide, Benzyl (B1604629) alcohol | CuI, Cs₂CO₃, O₂ | 2-Phenylquinazolin-4(3H)-one | up to 92% | nih.gov |

| Microwave | 2-Halobenzoic acids, Amidines | Iron catalyst, Water or DMF | Quinazolinone derivatives | Moderate to high | rsc.org |

| Ultrasound | 2-Aminobenzonitrile, Acyl chlorides | Yb(OTf)₃ | 4(3H)-Quinazolines | 87-98% | arkat-usa.org |

| Ultrasound | Isatoic anhydride, Amines, Ketones | - | Spiro-fused quinazolinones | - | ijsrch.com |

Oxidative Cyclization Methods in Quinazolinone Synthesis

Oxidative cyclization represents a direct and efficient approach to constructing the quinazolinone ring system. These methods often involve the in-situ formation of an intermediate that subsequently cyclizes under oxidative conditions.

Various oxidizing agents and catalytic systems have been employed for this purpose. A bioinspired cooperative catalytic system using laccase/DDQ with air or O₂ as the oxidant has been reported for the aerobic oxidative cyclization of 2-aminobenzamides with aldehydes, providing quinazolinones in high yields (80–95%) under mild, aqueous conditions. rsc.orgresearchgate.net Another approach involves a PIFA-initiated oxidative 5-exo-trig cyclization of 2-(but-3-en-1-yl)quinazolin-4(3H)-ones to yield functionalized pyrroloquinazolinones. beilstein-journals.org

Furthermore, electrochemical methods offer a green and practical alternative. An electro-oxidative tandem cyclization of primary alcohols with 2-aminobenzamides, promoted by K₂S₂O₈, has been developed to synthesize quinazolinones without the need for transition metal catalysts or bases. nih.gov Transition-metal-free oxidative cyclization of N-pyridylindoles using a combination of (diacetoxyiodo)benzene (B116549) and K₂S₂O₈ has also been reported for the synthesis of fused quinazolinones. acs.org These methods highlight the ongoing development of more sustainable and efficient strategies for quinazolinone synthesis.

Chemical Reactivity and Derivatization Strategies for 7 Chloro 6 Iodo 1h Quinazolin 4 One

Functional Group Transformations on the Quinazolinone Heterocyclic System

The quinazolinone core of 7-chloro-6-iodo-1H-quinazolin-4-one is a robust heterocyclic system that allows for various functional group interconversions. While the primary focus of derivatization often lies on the halogenated benzene (B151609) ring, the quinazolinone nucleus itself can undergo specific transformations. The lactam functionality within the pyrimidinone ring is a key site for chemical modification. For instance, the carbonyl group can be thionated using reagents like Lawesson's reagent to yield the corresponding quinazoline-4-thione. This transformation dramatically alters the electronic properties and hydrogen bonding capabilities of the molecule, opening up new avenues for derivatization.

Reactivity at the 1H-Nitrogen and Other Heteroatom Positions

The nitrogen atom at the 1-position (N-1) of the quinazolinone ring is a primary site for derivatization. Its nucleophilic character allows for a range of reactions, most commonly alkylation and arylation. These reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the nitrogen, thereby increasing its nucleophilicity. A variety of electrophiles can be introduced at this position, including simple alkyl halides, benzyl (B1604629) halides, and more complex side chains. This modification is a powerful tool for modulating the steric and electronic properties of the molecule, which can significantly influence its biological activity.

The exocyclic oxygen atom of the carbonyl group at C-4 also possesses reactive potential. O-alkylation can be achieved under specific conditions, leading to the formation of 4-alkoxyquinazolines. This transformation, however, is generally less favored than N-alkylation due to the amide resonance of the quinazolinone system.

| Position | Reagent/Condition | Product |

| N-1 | Alkyl halide, Base (e.g., K2CO3) | 1-Alkyl-7-chloro-6-iodo-1H-quinazolin-4-one |

| N-1 | Aryl boronic acid, Cu(OAc)2 | 1-Aryl-7-chloro-6-iodo-1H-quinazolin-4-one |

| C-4 Carbonyl | Lawesson's reagent | 7-chloro-6-iodo-1H-quinazoline-4-thione |

Modulations of Halogen Substituents (Chlorine and Iodine)

The presence of two different halogen atoms on the benzene ring of this compound is a key feature that allows for selective and stepwise functionalization. The distinct reactivities of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds are the basis for this strategic derivatization.

Nucleophilic aromatic substitution (SNAr) reactions on the halogenated quinazolinone core are a viable strategy for introducing a variety of nucleophiles, such as amines, alkoxides, and thiolates. The electron-withdrawing nature of the quinazolinone ring system activates the attached benzene ring towards nucleophilic attack. In the case of this compound, the position of the halogens relative to the activating groups influences their reactivity. Generally, SNAr reactions require forcing conditions, such as high temperatures and the use of a strong base. The relative lability of the halogens in SNAr reactions can be influenced by the specific nucleophile and reaction conditions.

Palladium-mediated cross-coupling reactions are among the most powerful and widely used methods for the derivatization of this compound. The significant difference in the reactivity of the C-I and C-Cl bonds allows for highly selective and sequential couplings. The C-I bond is considerably more reactive and will typically undergo oxidative addition to palladium(0) complexes under milder conditions than the C-Cl bond. This differential reactivity enables the selective functionalization of the 6-position while leaving the 7-chloro substituent intact for subsequent transformations.

A variety of palladium-catalyzed cross-coupling reactions have been successfully applied to this scaffold, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. For instance, a Suzuki coupling with an arylboronic acid can be performed selectively at the C-I bond, followed by a subsequent coupling reaction at the C-Cl bond with a different coupling partner under more forcing conditions. This stepwise approach allows for the synthesis of highly complex and unsymmetrically substituted quinazolinone derivatives.

| Coupling Reaction | Position | Coupling Partner | Catalyst/Conditions | Product |

| Suzuki Coupling | C-6 (Iodine) | Arylboronic acid | Pd(PPh3)4, Na2CO3 | 7-chloro-6-aryl-1H-quinazolin-4-one |

| Sonogashira Coupling | C-6 (Iodine) | Terminal alkyne | Pd(PPh3)2Cl2, CuI, Et3N | 7-chloro-6-alkynyl-1H-quinazolin-4-one |

| Buchwald-Hartwig Amination | C-6 (Iodine) | Amine | Pd2(dba)3, Xantphos, Cs2CO3 | 7-chloro-6-amino-1H-quinazolin-4-one |

| Suzuki Coupling | C-7 (Chlorine) | Arylboronic acid | Pd(dppf)Cl2, K3PO4 (harsher conditions) | 6-substituted-7-aryl-1H-quinazolin-4-one |

Design and Synthesis of Hybrid and Fused Quinazolinone Architectures

The strategic functionalization of this compound serves as a cornerstone for the construction of more elaborate molecular frameworks, including hybrid molecules and fused-ring systems. By leveraging the sequential cross-coupling reactions, it is possible to introduce pharmacophores or reactive handles that can undergo further transformations.

For example, a Sonogashira coupling at the 6-position can introduce an alkyne functionality, which can then participate in intramolecular cyclization reactions to form fused polycyclic systems. Similarly, the introduction of an ortho-functionalized aryl group via a Suzuki coupling can set the stage for an intramolecular cyclization, leading to the formation of novel heterocyclic systems fused to the quinazolinone core.

The synthesis of hybrid molecules often involves the coupling of the quinazolinone scaffold with another biologically active moiety. For instance, a Buchwald-Hartwig amination could be used to link the quinazolinone to another pharmacophore containing a primary or secondary amine. This modular approach allows for the rapid generation of diverse chemical libraries for drug discovery and other applications. The ability to selectively functionalize two distinct positions on the this compound backbone makes it an exceptionally valuable building block in the design and synthesis of complex molecular architectures.

Structure Activity Relationship Sar Studies Pertaining to Halogenated Quinazolinones

General Principles of SAR for Substituted Quinazolinone Frameworks

The biological activity of quinazolinone derivatives is intricately linked to the substitution patterns on both the pyrimidine (B1678525) and benzene (B151609) rings. ijpsjournal.com Modifications at positions 2 and 3 of the quinazolinone ring are particularly crucial for modulating activity. nih.gov For instance, the introduction of a substituted aromatic ring at the 3-position and a methyl or thiol group at the 2-position are often considered essential for antimicrobial properties. nih.gov

The following table summarizes the general effect of substitutions at various positions on the quinazolinone core:

Table 1: General Structure-Activity Relationship Principles for the Quinazolinone Framework| Position of Substitution | Type of Substituent | General Effect on Biological Activity |

|---|---|---|

| Position 2 | Methyl, Thiol groups | Essential for antimicrobial activities. nih.gov |

| Aryl, Heteroaryl groups | Can improve anticancer and antimicrobial properties. ijpsjournal.com | |

| Thioalkyl fragment | Increased activity. nih.gov | |

| Position 3 | Substituted aromatic ring | Essential for antimicrobial activities. nih.gov |

| Alkyl, Phenyl groups | Alkyl substituents can have a more significant effect than phenyl groups. nih.gov | |

| Amino, Hydroxyl, Carboxyl groups | Can enhance anti-inflammatory and anticancer activities. ijpsjournal.com | |

| Position 4 | Amine or substituted amines | Can improve antimicrobial activities. nih.gov |

| Benzene Ring | Halogen atoms (e.g., at C-6, C-8) | Can improve antimicrobial activities. nih.gov |

| Nitro group (at C-6) | Increases activity. nih.gov |

Positional Effects of Halogen Substituents (e.g., Chloro at C-7, Iodo at C-6) on Molecular Interactions

The introduction of halogens into the quinazolinone framework is a common strategy to enhance biological activity. acs.org The position and nature of the halogen substituent play a critical role in determining the compound's potency and selectivity.

Substitution of the main aromatic ring of quinazolinone with iodine at the 6 and 8 positions has been shown to significantly improve antibacterial activity. nih.gov A novel series of 6-iodoquinazolin-4-one (B131393) derivatives demonstrated potent to moderately potent antimicrobial activity against a range of bacteria and fungi. jocpr.com Similarly, the presence of a chloro group, such as in 6-chloro-quinazolin derivatives, has been associated with significant antitumor activity. nih.gov For instance, certain 6-chloro-quinazolin derivatives have been shown to induce apoptosis in cancer cell lines. nih.gov

The presence of a chlorine atom at the meta position and a fluorine atom at the para position of an aniline (B41778) moiety attached to the quinazoline (B50416) core can increase affinity through hydrophobic interactions. nih.gov While direct studies on 7-chloro-6-iodo-1H-quinazolin-4-one are limited, the known effects of chloro and iodo substituents suggest that this combination could lead to potent biological activity due to a combination of electronic and steric effects that enhance binding to target proteins.

Influence of Substituents at Positions 2, 3, and the Benzenoid Ring on Biological Potential

Substitutions at positions 2 and 3, as well as on the benzenoid ring, have a profound impact on the biological potential of quinazolinone derivatives.

Position 2: The introduction of various aryl or heteroaryl groups at the 2-position can significantly influence the pharmacological profile. researchgate.net For example, compounds with a thiazole (B1198619) group at the C-2 position have shown greater activity than those with nicotinic or nitrobenzoic acid substituents. nih.gov Furthermore, a meta-substituted aromatic ring at the C-2 position is often preferred for activity. nih.gov

Position 3: The substituent at the 3-position is also a key determinant of activity. The presence of a substituted aromatic ring at this position is crucial for antimicrobial effects. nih.gov In some series, alkyl substituents at the 3-position have a more pronounced effect on activity than phenyl substituents. nih.gov Hybrid molecules linking different pharmacologically active heterocycles at this position have been developed to create new chemical entities with potentially improved therapeutic properties. nih.gov

Benzenoid Ring: Modifications on the benzenoid ring, particularly with halogens, can significantly enhance activity. For example, placing a nitro group at the C-6 position of the quinazoline ring has been shown to increase activity. nih.gov In a series of 4(3H)-quinazolinone antibacterials, the introduction of halogens within the aromatic ring was generally well-tolerated and in some cases led to improved minimum inhibitory concentrations (MIC). acs.org However, substitutions at the C-6 and C-7 positions with certain groups have also been shown to lead to a loss of activity in some contexts, highlighting the complexity of SAR in this scaffold. acs.org

The following table provides examples of how specific substitutions influence biological activity:

Table 2: Influence of Substituents on the Biological Potential of Quinazolinones| Compound Series | Substitution | Biological Activity | Finding |

|---|---|---|---|

| 4-Anilino-quinazoline derivatives | 2,4-disubstitution on the aniline with bulky halogens | EGFR/VEGFR2 inhibition | Increased activity on VEGFR2. nih.gov |

| 4-Anilino-quinazoline derivatives | 3,4-disubstitution on the aniline | EGFR inhibition | Increased activity on EGFR. nih.gov |

| 4(3H)-Quinazolinone derivatives | Introduction of halogens on the aromatic ring | Antibacterial | Tolerated, with a second halogen affording a 2-fold improvement in MIC in one case. acs.org |

| 2,6-disubstituted-quinazoline-4-ones | Thiazole group at C-2 | Anticancer | More active than nicotinic or nitrobenzoic acid substituents. nih.gov |

| Quinazolinone-pyrazole hybrids | Substitutions on phenyl rings of diphenyl pyrazole (B372694) moiety | α-glucosidase inhibition | Variations in inhibitory activities. researchgate.net |

| 6-bromo-substituted-quinazolinone | Naphthalene at C-3 | Anti-inflammatory | Most potent derivative in its series. mdpi.com |

Ligand Efficiency and Halogen Bonding Interactions in Halogenated Quinazolinones

Ligand Efficiency: Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a ligand to its target. High ligand efficiency is desirable as it indicates that a smaller molecule can achieve potent binding, which often correlates with better drug-like properties. Quinazoline derivatives have been identified as compounds with high ligand efficiency, for example, as A2A adenosine (B11128) receptor antagonists. nih.gov The optimization of these scaffolds aims to improve affinity and selectivity while maintaining a favorable LE.

Halogen Bonding: Halogen bonding is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base, such as an oxygen or nitrogen atom. acs.org This interaction has gained significant attention in medicinal chemistry as a tool to enhance ligand-protein binding affinity and selectivity. acs.orgnih.gov The strength of the halogen bond increases with the polarizability of the halogen, following the trend I > Br > Cl > F. acs.org

Molecular Mechanisms of Action of Quinazolinone Derivatives at a Cellular and Subcellular Level

Identification of Key Biological Targets and Pathways Modulated by Quinazolinones

Quinazolinone derivatives have been identified as modulators of several critical biological targets and pathways, many of which are implicated in the proliferation and survival of cancer cells. Their broad spectrum of activity stems from their ability to interact with a variety of enzymes and receptors.

Key biological targets for quinazolinone derivatives include:

Epidermal Growth Factor Receptor (EGFR) : Overexpression of EGFR is a hallmark of many cancers, making it a prime target for anticancer therapies. nih.govnih.govnih.gov Quinazolinone-based compounds, such as gefitinib (B1684475) and erlotinib, are well-established EGFR tyrosine kinase inhibitors. nih.govnih.govnih.gov

Dihydrofolate Reductase (DHFR) : This enzyme is crucial for the synthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts DNA replication and cell division, making it an effective target for cancer and microbial chemotherapy. nih.govbohrium.comresearchgate.netbenthamdirect.comeurekaselect.comnih.gov

Tubulin : As the building block of microtubules, tubulin is essential for cell division, intracellular transport, and maintenance of cell shape. Quinazolinone derivatives can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govnih.govnih.gov

DNA Gyrase : This bacterial enzyme is a type II topoisomerase that is essential for DNA replication, transcription, and repair. nih.govdiva-portal.orgdiva-portal.org Quinazolinone derivatives have shown promise as inhibitors of DNA gyrase, suggesting their potential as antibacterial agents. nih.govnih.govdiva-portal.orgdiva-portal.org

Poly(ADP-ribose) polymerase (PARP) : PARP enzymes are involved in DNA repair and cell death. nih.govrsc.org Inhibition of PARP can be particularly effective in cancers with deficiencies in other DNA repair pathways. nih.govrsc.org

Cyclin-Dependent Kinases (CDKs) : CDKs are key regulators of the cell cycle. nih.govtandfonline.com Dysregulation of CDK activity is a common feature of cancer, and quinazolinone-based CDK inhibitors are being explored as potential anticancer agents. nih.govtandfonline.com

Receptors : Quinazolinone derivatives have also been shown to interact with various receptors, including serotonin (B10506) receptors (5-HT7) and cholecystokinin (B1591339) receptors, suggesting their potential application in neurological and gastrointestinal disorders. nih.govnih.gov

The pathways modulated by these compounds are often downstream of these primary targets. For instance, inhibition of EGFR can disrupt signaling cascades that promote cell proliferation and survival. nih.gov Similarly, inhibition of DHFR leads to the depletion of tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate, ultimately halting DNA synthesis. nih.gov

Elucidation of Enzyme Inhibition Profiles (e.g., DNA Gyrase, Kinases, DHFR)

The inhibitory activity of quinazolinone derivatives against various enzymes is a cornerstone of their pharmacological effects. The specific substitution pattern on the quinazolinone scaffold plays a crucial role in determining their potency and selectivity.

DNA Gyrase

Quinazolinone derivatives have emerged as a novel class of DNA gyrase inhibitors. nih.govdiva-portal.orgdiva-portal.org Some of these compounds share a binding site with quinolones but exhibit a different interaction mechanism, potentially circumventing known resistance pathways. diva-portal.org For example, a novel class of quinazolinone scaffolds with a charged nitrogen atom has shown significant inhibitory activity against Gram-negative bacteria by targeting DNA gyrase. diva-portal.orgdiva-portal.org The introduction of an indole (B1671886) or indole-like moiety can further enhance this activity. diva-portal.org

Kinases

Kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer. Quinazolinone derivatives have been extensively studied as kinase inhibitors.

EGFR Tyrosine Kinase : Many quinazolinone derivatives have been designed and synthesized as potent inhibitors of EGFR tyrosine kinase. nih.govnih.gov For instance, compound 6d (a quinazolin-4(3H)-one derivative) displayed an IC50 value of 0.069 ± 0.004 µM against EGFR, comparable to the known inhibitor erlotinib. nih.gov Another compound, 5k , a 3-methyl-quinazolinone derivative, inhibited EGFRwt-TK with an IC50 of 10 nM. nih.gov The inhibitory mechanism often involves the formation of stable hydrogen bonds and cation-π interactions within the ATP-binding site of the kinase domain. nih.gov

Cyclin-Dependent Kinases (CDKs) : Quinazolinone-based compounds have been developed as inhibitors of CDKs, which are critical for cell cycle progression. nih.govtandfonline.com For example, compounds 5c and 8a demonstrated significant inhibitory action against CDK2. nih.gov Another derivative, 5d , showed good inhibitory activity against CDK4/6. tandfonline.com

Salt-Inducible Kinases (SIKs) : Dual inhibitors of SIK2 and SIK3, such as GLPG4970, have been developed from a quinazolinone scaffold, showing potential for treating autoimmune and inflammatory diseases. acs.org

Dihydrofolate Reductase (DHFR)

Quinazolinone derivatives have been identified as effective inhibitors of DHFR from various species, including bacteria and humans. nih.govbohrium.comresearchgate.netbenthamdirect.comeurekaselect.com This inhibition is a key mechanism for their anticancer and antibacterial activities. For example, compound 3e was found to be a more potent inhibitor of Escherichia coli DHFR than the standard drug trimethoprim (B1683648) and also inhibited human DHFR. nih.gov The presence of electron-withdrawing groups on the quinazolinone ring has been shown to be beneficial for DHFR inhibitory activity. bohrium.com

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| Compound 6d | EGFR | 0.069 ± 0.004 µM | nih.gov |

| Compound 5k | EGFRwt-TK | 10 nM | nih.gov |

| Compound 3d | Staphylococcus aureus DHFR | 0.769 ± 0.04 μM | nih.gov |

| Compound 3e | Escherichia coli DHFR | 0.158 ± 0.01 μM | nih.gov |

| Compound 3e | Human DHFR | 0.527 ± 0.028 µM | nih.gov |

| Olaparib (reference) | PARP-1 | 27.89 nM | rsc.org |

| Compound 12c | PARP-1 | 30.38 nM | rsc.org |

Receptor Binding Studies and Ligand-Receptor Complex Formation

Beyond enzyme inhibition, quinazolinone derivatives can also exert their effects by binding to specific receptors. Radioligand binding assays and molecular docking studies have been instrumental in identifying these interactions and elucidating the structural requirements for high-affinity binding.

Serotonin Receptors : A library of 85 quinazolinone derivatives was synthesized and evaluated for their binding affinity to the 5-HT7 receptor. nih.govebi.ac.uk Several compounds, particularly those with o-methoxy or o-ethoxy substituents, exhibited IC50 values below 100 nM, with the most potent compound showing an IC50 of 12 nM. nih.govebi.ac.uk These findings suggest the potential of quinazolinone derivatives as antidepressants. nih.gov

Cholecystokinin (CCK) Receptors : A series of 2-methyl-3-amino-4(H)-quinazolinone and 2-phenyl-3-amino-4(H)-quinazolinone derivatives displayed micromolar affinities for the CCK-B receptor over the CCK-A receptor, indicating that the 4(3H)-quinazolinone nucleus is a useful template for developing selective CCK-B receptor ligands. nih.gov

Vitronectin Receptor (αVβ3) : Modifications to a quinazolinone scaffold led to the development of potent antagonists for the αVβ3 integrin. researchgate.net Molecular modeling studies revealed key interactions between the quinazolinone and arylsulfonamide groups of the ligands and the receptor, explaining the observed structure-activity relationships. researchgate.net

Metabotropic Glutamate (B1630785) Receptors : Certain quinazoline (B50416) derivatives have been identified as antagonists for metabotropic glutamate receptors, suggesting their potential use in treating central nervous system disorders. google.com

Molecular docking studies provide valuable insights into the formation of ligand-receptor complexes. These computational techniques can predict the binding mode of a ligand within the active site of a receptor, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govbohrium.comrsc.orgnih.govrsc.orgresearchgate.netnih.gov For example, the docking of a quinazolinone derivative into the active site of PARP-1 revealed its binding mode and helped to rationalize its inhibitory activity. rsc.org

Modulation of Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Arrest) in an In Vitro Context

The molecular interactions of quinazolinone derivatives ultimately manifest as changes in cellular behavior. Two of the most prominent effects observed in vitro are the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly in cancer cell lines.

Apoptosis Induction

Numerous studies have demonstrated the ability of quinazolinone derivatives to induce apoptosis in various cancer cell lines. tandfonline.comrsc.orgnih.govnih.govmdpi.com

A novel quinazolinone derivative, 04NB-03 , was shown to induce apoptosis in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov

Symmetrical quinazoline derivatives have been found to selectively induce apoptosis in human breast, colon, and bladder cancer cells, while showing no cytotoxicity to non-tumoral cells. nih.gov

Quinazolinone-chalcone hybrids have been shown to induce apoptosis by promoting the cleavage of caspase-3 and PARP-1. rsc.org

Compound 5d , a 1,3-benzodioxole (B145889) derivative of quinazolinone, induced both early and late apoptosis in MCF-7 breast cancer cells. tandfonline.com This was accompanied by an increase in the level of caspase-3 and an upregulation of the pro-apoptotic protein Bax, along with a downregulation of the anti-apoptotic protein Bcl-2. tandfonline.com

Cell Cycle Arrest

In addition to inducing apoptosis, quinazolinone derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. nih.govnih.govrsc.orgnih.govtandfonline.comnih.govnih.gov

Compound 5k , a quinazolinone derivative, was found to arrest A549 lung cancer cells in the G2/M phase of the cell cycle. nih.gov

The quinazolinone derivative 04NB-03 induced G2/M phase arrest in hepatocellular carcinoma cells. nih.gov

Compound 5c , a CDK2 inhibitor, caused cell cycle cessation at the S and G2/M phases in melanoma cells. nih.gov

In breast cancer cells, compound 5d arrested the cell cycle at the G1 phase. tandfonline.com

Quinazolinone-based PARP-1 inhibitors have been shown to cause cell growth arrest at the G2/M phase in MCF-7 cells. rsc.org

| Compound/Derivative | Cell Line | Effect | Reference |

| 04NB-03 | Hepatocellular Carcinoma | Apoptosis induction, G2/M phase arrest | nih.gov |

| Symmetrical Quinazolines | Breast, Colon, Bladder Cancer | Selective apoptosis induction | nih.gov |

| Quinazolinone-Chalcone Hybrids | Epidermoid Carcinoma (A431) | Apoptosis via caspase-3/PARP-1 cleavage | rsc.org |

| Compound 5d | Breast Cancer (MCF-7) | Apoptosis induction, G1 phase arrest | tandfonline.com |

| Compound 5k | Lung Cancer (A549) | G2/M phase arrest | nih.gov |

| Compound 5c | Melanoma | S and G2/M phase arrest | nih.gov |

Role of Halogenation in Specific Molecular Recognition and Binding Events

The presence and position of halogen atoms on the quinazolinone scaffold can significantly influence the compound's biological activity. Halogens can affect the compound's electronic properties, lipophilicity, and ability to form specific interactions with biological targets.

Electronic Effects : Halogens are electron-withdrawing groups, and their presence on the quinazolinone ring can modulate the electron density of the molecule. This can influence the strength of interactions with target proteins, such as the formation of hydrogen bonds or π-π stacking interactions. bohrium.com For instance, the presence of an electron-withdrawing group on the quinazolinone ring has been shown to be favorable for DHFR inhibitory activity. bohrium.com

Lipophilicity : Halogenation can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and reach its intracellular target. However, the effect of halogenation on lipophilicity is complex and depends on the specific halogen and its position.

Halogen Bonding : Halogen atoms can participate in a specific type of non-covalent interaction known as a halogen bond. This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on another molecule, such as a lone pair of electrons on an oxygen or nitrogen atom in a protein. Halogen bonds can contribute significantly to the binding affinity and selectivity of a ligand for its target.

Specific Examples :

The synthesis of 6-iodo-2-thienylquinazolin-4(3H)-one and its fused heterocyclic analogs resulted in compounds with remarkable broad-spectrum antimicrobial activities. nih.gov

A series of 6-iodoquinazolin-4-one (B131393) derivatives were synthesized and showed potent to moderately potent antimicrobial activity. jocpr.com

In a study of quinazolin-4-one analogues as HIF-1α inhibitors, the C-5 iodo derivative was among the compounds evaluated, highlighting the exploration of halogenation in modulating this activity. nih.gov

The presence of a 7-chloro substituent is a feature of some biologically active hydrazone derivatives with antifungal properties. researchgate.net

While the precise role of the 7-chloro and 6-iodo substitutions in the molecular recognition and binding events of 7-chloro-6-iodo-1H-quinazolin-4-one is not extensively detailed in the provided search results, the general principles of halogenation in drug design suggest that these substituents are likely to play a significant role in its biological activity profile. Further research, including co-crystallization studies with its biological targets, would be necessary to fully elucidate the specific interactions mediated by these halogen atoms.

Computational Chemistry and Cheminformatics Applied to 7 Chloro 6 Iodo 1h Quinazolin 4 One

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. youtube.com This method is crucial for understanding the structural basis of a compound's biological activity. For quinazolinone derivatives, docking studies are widely employed to investigate their interactions with various protein targets implicated in diseases like cancer and inflammation. researchgate.netresearchgate.net

Research has shown that the quinazolinone scaffold is a versatile structural template for inhibitors of several key enzymes. frontiersin.org Molecular docking simulations have been used to study the binding of quinazolinone analogs to targets such as Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), Janus kinase 2 (JAK2), and Poly (ADP-ribose) polymerase (PARP). derpharmachemica.comresearchgate.netnih.govnih.gov

In the context of 7-chloro-6-iodo-1H-quinazolin-4-one, docking simulations would predict how the molecule fits into the active site of a target protein. Key interactions typically observed for quinazolinone derivatives include:

Hydrogen Bonding: The nitrogen atoms at positions 1 and 3, and the carbonyl oxygen at position 4 of the quinazolinone ring are common hydrogen bond donors and acceptors. researchgate.netresearchgate.net

π-π Stacking: The planar aromatic quinazolinone ring system often engages in π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp) in the protein's binding pocket. nih.govnih.gov

Hydrophobic Interactions: The benzene (B151609) ring portion of the scaffold and various substituents can form hydrophobic interactions with nonpolar residues. nih.gov

Halogen Bonding: The chlorine and iodine atoms on this compound can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can enhance binding affinity and selectivity.

Docking studies on related 4,6,7-trisubstituted quinazoline (B50416) derivatives against EGFR, for example, have revealed that substituents at these positions play a critical role in determining binding energy. derpharmachemica.comresearchgate.net Similarly, studies on 6-halo-substituted quinazolinones as COX-II inhibitors found that halogen substituents influenced binding. researchgate.net The binding affinity of a ligand is often quantified by a docking score, with more negative values indicating a stronger predicted interaction. researchgate.netnih.gov

Table 1: Potential Protein Targets for Quinazolinone Derivatives Investigated via Molecular Docking

| Protein Target | Disease Relevance | Key Interacting Residues (Examples) | Reference(s) |

|---|---|---|---|

| EGFR (Epidermal Growth Factor Receptor) | Cancer | Met793, Lys745, Asp855 | nih.govjapsonline.com |

| COX-2 (Cyclooxygenase-2) | Inflammation | Tyr385, Ser530, Arg120 | researchgate.netresearchgate.net |

| JAK2 (Janus Kinase 2) | Cancer | Leu855, Ala880, Tyr931 | nih.gov |

| PARP10 (Poly (ADP-ribose) polymerase 10) | Cancer, DNA Repair | - | nih.gov |

| PDE7A (Phosphodiesterase 7A) | Inflammation | Gln413, Phe416, Tyr211 | nih.gov |

| Topoisomerase II | Cancer | - | nih.gov |

| AKT1 (Protein Kinase B) | Cancer | Trp191 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazolinone Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. youtube.com For quinazolinone analogs, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable. nih.govresearchgate.net

The process begins by aligning a set of structurally related quinazolinone derivatives, for which experimental activity data (like IC50 values) are known, based on their common core scaffold. unar.ac.idnih.gov The aligned molecules are then placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point. These fields are used as independent variables to build a mathematical model that correlates with the dependent variable (biological activity). rsc.org

Key statistical parameters are used to validate the robustness and predictive power of the QSAR model:

R² (Coefficient of determination): Indicates how well the model fits the training data.

Q² or R²cv (Cross-validated correlation coefficient): Measures the internal predictive ability of the model.

R²pred (Predictive R² for the external test set): Measures the model's ability to predict the activity of compounds not used in its development. nih.govnih.gov

Successful QSAR models for quinazolinone analogs targeting EGFR have been developed, achieving high R² and Q² values, indicating their reliability. nih.govnih.govresearchgate.net The output of these models is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease biological activity. For instance, a contour map might show that a bulky, electropositive substituent at a specific position on the quinazolinone ring is favorable for activity, guiding the design of new, more potent analogs. unar.ac.id While a specific QSAR model for this compound is not detailed in the literature, its structural features could be incorporated into such a model to predict its activity based on data from analogous compounds.

Table 2: Example of a 3D-QSAR Study on Quinazolinone Analogs as EGFR Inhibitors

| QSAR Model | Statistical Parameter | Value | Interpretation | Reference |

|---|---|---|---|---|

| CoMFA | Q² (Cross-validated R²) | 0.570 | Good internal predictive ability | nih.govnih.gov |

| R² (Non-cross-validated R²) | 0.855 | Good correlation for the training set | nih.govnih.gov | |

| R²pred (External validation) | 0.657 | Satisfactory external predictive power | nih.govnih.gov | |

| CoMSIA | Q² (Cross-validated R²) | 0.599 | Good internal predictive ability | nih.govnih.gov |

| R² (Non-cross-validated R²) | 0.895 | Good correlation for the training set | nih.govnih.gov | |

| R²pred (External validation) | 0.681 | Satisfactory external predictive power | nih.govnih.gov |

Prediction of Physicochemical and Pharmacokinetic Descriptors (excluding toxicity profiles)

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. In silico tools such as SwissADME and pkCSM are widely used to predict these properties from a molecule's structure, saving significant time and resources. unar.ac.idresearchgate.netresearchgate.net

For this compound, these programs would calculate a range of physicochemical and pharmacokinetic descriptors. Important physicochemical properties include:

Molecular Weight (MW): Influences diffusion and transport.

Lipophilicity (LogP): The octanol-water partition coefficient, which affects membrane permeability and solubility. The presence of a large, polarizable iodine atom is known to increase lipophilicity. rsc.org

Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, which correlates with passive molecular transport through membranes.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Key determinants of solubility and binding interactions.

Pharmacokinetic descriptors predicted by these tools include human intestinal absorption (HIA) and blood-brain barrier (BBB) permeability. nih.gov Many of these predictions are based on established guidelines like Lipinski's Rule of Five, which suggests that drug-like compounds generally have a MW < 500 Da, a LogP ≤ 5, HBD ≤ 5, and HBA ≤ 10.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties for this compound

| Property/Descriptor | Predicted Value* | Significance |

|---|---|---|

| Physicochemical | ||

| Molecular Formula | C₈H₄ClIN₂O | Basic structural information |

| Molecular Weight (g/mol) | 306.49 | Influences absorption and diffusion |

| Lipophilicity (LogP) | ~2.5 - 3.0 | Affects solubility and membrane permeability |

| Topological Polar Surface Area (TPSA) | ~58.2 Ų | Correlates with transport properties |

| Hydrogen Bond Donors | 1 | Contributes to solubility and binding |

| Hydrogen Bond Acceptors | 2 | Contributes to solubility and binding |

| Pharmacokinetic | ||

| Human Intestinal Absorption | High | Predicts good absorption from the gut |

| Blood-Brain Barrier (BBB) Permeability | Low/Moderate | Indicates potential for CNS or peripheral action |

| Lipinski's Rule of Five | 0 violations | Suggests good drug-likeness |

\Values are estimates based on computational models and data for similar structures.*

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein, and understand the dynamics of their interaction under simulated physiological conditions. nih.govnih.gov

For a complex between this compound and a target protein, an MD simulation, typically run for nanoseconds (ns), would track the trajectory of all atoms. nih.gov The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD value suggests that the ligand remains securely in the binding pocket and the complex is stable. nih.gov

Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that persist throughout the simulation. nih.govnih.gov This provides a more accurate picture of the key binding determinants than a static docking pose alone. Conformational analysis from MD can reveal how the planar quinazolinone core and its substituents adapt within the binding site to maintain favorable interactions.

Table 4: Key Aspects of a Molecular Dynamics Simulation for a Quinazolinone-Protein Complex

| Parameter/Analysis | Description | Purpose | Reference(s) |

|---|---|---|---|

| Simulation Time | Typically 100 ns or more | To allow the system to reach equilibrium and sample relevant conformations. | nih.govnih.gov |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | To assess the stability of the protein and the ligand's binding pose. | nih.gov |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | To identify flexible or rigid regions of the protein upon ligand binding. | - |

| Interaction Analysis | Tracks the formation and breaking of hydrogen bonds, hydrophobic contacts, etc. | To determine the most stable and important interactions for binding affinity. | nih.govnih.gov |

| Binding Free Energy Calculation | E.g., MM/PBSA or MM/GBSA methods. | To provide a more accurate estimation of the binding affinity. | - |

Virtual Screening and In Silico Lead Optimization Strategies for Quinazolinone Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. youtube.comnih.govacs.org This approach allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing. For the quinazolinone class, virtual screening can be used to discover novel derivatives with potential activity against a specific target. derpharmachemica.comresearchgate.net The process can be either structure-based, relying on docking the library against the target's 3D structure, or ligand-based, using information from known active compounds. youtube.com

Once initial "hit" compounds are identified through virtual screening, in silico lead optimization strategies are employed to refine their structures and improve their drug-like properties. This iterative process uses the full suite of computational tools to guide chemical modifications. For a hypothetical hit like this compound, lead optimization might involve:

Structure-Activity Relationship (SAR) Analysis: Using docking and QSAR models to understand how the chloro and iodo groups contribute to activity and to predict the effects of replacing them with other substituents. rsc.orgrsc.org

Improving Potency and Selectivity: Modifying the scaffold to enhance interactions with the target protein while minimizing interactions with off-target proteins. For example, introducing groups that can form additional hydrogen bonds or hydrophobic contacts identified from docking and MD simulations. acs.org

Optimizing ADME Properties: Using predictive models (as in section 6.3) to guide modifications that improve pharmacokinetic properties like solubility or metabolic stability, without sacrificing potency. nih.govnih.gov

This computational feedback loop of design, prediction, and analysis allows for the rational design of optimized quinazolinone derivatives with a higher probability of success in later stages of drug development. nih.govnih.gov

Future Research Perspectives and Emerging Directions for 7 Chloro 6 Iodo 1h Quinazolin 4 One

Development of Novel and Green Synthetic Methodologies

While classical methods for quinazolinone synthesis are well-established, future research will likely focus on the development of more efficient, cost-effective, and environmentally benign synthetic routes for 7-chloro-6-iodo-1H-quinazolin-4-one and its derivatives.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times, improve yields, and enhance the purity of the final product by enabling rapid and uniform heating.

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can promote the synthesis of quinazolinone derivatives by creating localized high-temperature and high-pressure zones, which can lead to faster and more efficient reactions.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved scalability, safety, and product consistency.

Catalytic Methods: Investigating novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions and improved atom economy.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Research Focus |

| Microwave-Assisted | Reduced reaction times, higher yields, improved purity | Optimization of solvent, temperature, and microwave power |

| Ultrasound-Assisted | Enhanced reaction rates, milder conditions | Investigation of frequency and power effects |

| Flow Chemistry | Scalability, safety, consistency, precise control | Reactor design, optimization of flow rates and residence times |

| Novel Catalysis | Milder conditions, improved atom economy, new reaction pathways | Development of metal-based and organocatalysts |

Exploration of Undiscovered Molecular Targets and Biological Interactions

The broad pharmacological activities of quinazolinones, including anticancer, anti-inflammatory, and antimicrobial effects, suggest that this compound may interact with a multitude of molecular targets. eipublication.comresearchgate.net Future research should aim to identify and validate these targets.

Potential avenues of investigation include:

Kinase Profiling: Given that many quinazolinone derivatives are known to inhibit protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2), a comprehensive screening of this compound against a panel of kinases could uncover novel inhibitory activities. nih.govnih.gov

Enzyme Inhibition Assays: The compound could be tested against other enzyme classes implicated in disease, such as Poly (ADP-ribose) polymerase (PARP-1), dihydrofolate reductase (DHFR), and cyclooxygenase (COX) enzymes. nih.govresearchgate.netrsc.org

Receptor Binding Assays: Exploration of its binding affinity to various receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors, may reveal new therapeutic applications. Quinazolin-4-one derivatives have been identified as antagonists for the NR2C/D subunits of the N-methyl-D-aspartate (NMDA) receptor. nih.gov

Phenotypic Screening: High-throughput screening in various disease models (e.g., cancer cell lines, microbial cultures) can identify novel biological effects, which can then be followed by target deconvolution studies.

Table 2: Potential Molecular Targets for this compound Based on Scaffold Activity

| Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | EGFR, VEGFR, CDK2, SIK2/SIK3 nih.govnih.govacs.org | Cancer, Inflammatory Diseases |

| Enzymes | PARP-1, DHFR, COX-2, BACE1 mdpi.comresearchgate.netrsc.orgnih.gov | Cancer, Inflammation, Alzheimer's Disease |

| Receptors | NMDA Receptors (NR2C/D subunits) nih.gov | Neurological Disorders |

| Other Proteins | Tubulin, Penicillin-Binding Proteins nih.govnih.gov | Cancer, Infectious Diseases |

Application of Advanced Spectroscopic and Structural Biology Techniques

A detailed understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its mechanism of action and for rational drug design.

Future research should employ:

Advanced NMR Spectroscopy: Techniques such as 2D-NMR (COSY, NOESY) can provide detailed information about the spatial relationships between atoms. nih.gov Solid-state NMR could be particularly valuable for studying the compound in a solid form or when bound to a biological target. rsc.org

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the compound's conformation and intermolecular interactions in the solid state. nih.govresearchgate.netnih.gov Co-crystallization with its biological targets would offer invaluable insights into its binding mode.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes that are difficult to crystallize, cryo-EM could be used to visualize the binding of this compound to its molecular target.

Computational Modeling: Molecular dynamics simulations and quantum mechanics calculations can complement experimental data to provide a deeper understanding of the compound's conformational preferences and electronic properties.

Rational Design of Multi-Target Directed Quinazolinone Ligands

The concept of "one drug, multiple targets" is gaining traction for the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov The quinazolinone scaffold is an excellent starting point for the design of multi-target directed ligands (MTDLs). mdpi.com

Future strategies could involve:

Scaffold Hopping and Molecular Hybridization: Combining the this compound core with other pharmacophores known to interact with different targets can lead to the development of novel MTDLs. acs.orgnih.gov

Structure-Based Design: Using the crystal structures of known targets, derivatives of this compound can be designed to interact with multiple binding sites. For instance, designing a compound that inhibits both a protein kinase and another enzyme involved in a complementary signaling pathway.

Fragment-Based Drug Discovery: The this compound core can be used as a starting fragment, and other small molecules can be linked to it to build MTDLs with desired polypharmacology.

Strategic Approaches for Comprehensive Elucidation of the Compound's Chemical Biology

A holistic understanding of how this compound interacts with biological systems is essential for its development as a therapeutic agent or research tool.

Key strategic approaches include:

Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique uses chemical probes to identify the protein targets of a small molecule in a complex biological sample. nih.govwikipedia.orgnih.gov A probe based on the this compound scaffold could be synthesized to globally map its protein interactions in cells or tissues. rsc.orgyoutube.com

Chemical Genetics: This approach involves using small molecules to perturb protein function and study the resulting phenotype, providing insights into gene function and biological pathways.

Development of Photoaffinity Probes: Incorporating a photo-reactive group into the structure of this compound would allow for the covalent labeling and subsequent identification of its binding partners upon UV irradiation.

Integrated 'Omics' Approaches: Combining data from proteomics, transcriptomics, and metabolomics studies following treatment with this compound can provide a comprehensive picture of its effects on cellular pathways and networks.

Q & A

What are the established synthetic routes for 7-chloro-6-iodo-1H-quinazolin-4-one, and how can reaction conditions be optimized?

Level: Basic

Answer:

The synthesis of halogenated quinazolinones typically involves cyclization and halogenation steps. A common approach is to start with a substituted benzaldehyde or benzoic acid derivative. For example, 4-chlorobenzaldehyde can react with methyl thioacetate to form a dihydroquinazolinone intermediate, followed by iodination at the 6-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions . Optimization may involve:

- Temperature control (e.g., 0–5°C for iodination to minimize side reactions).

- Solvent selection (polar aprotic solvents like DMF enhance iodine solubility).

- Catalytic additives (e.g., Lewis acids such as FeCl₃ to accelerate electrophilic substitution).

Characterization via IR, ¹H/¹³C NMR, and mass spectrometry is critical to confirm regioselectivity .

How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Level: Basic

Answer:

Key challenges include distinguishing iodine's isotopic patterns and resolving aromatic proton overlaps. Methodological strategies:

- ¹H NMR: Use deuterated DMSO-d₆ to observe deshielded protons adjacent to iodine. NOESY or COSY experiments can clarify spatial relationships .

- Mass Spectrometry: High-resolution MS (HRMS) differentiates isotopic clusters (e.g., [M+H]⁺ with iodine's 127/129 amu split).

- X-ray Crystallography: Resolve regiochemistry definitively, as seen in nitrated quinazolinone analogs .

What in vivo or in vitro models are appropriate for evaluating the biological activity of this compound?

Level: Basic

Answer:

Quinazolinones are often screened for CNS activity. Recommended models:

- Anticonvulsant Activity: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure tests in rodents .

- CNS Depressant Effects: Forced swimming test (FST) or tail suspension test (TST) for despair behavior analysis .

- Mechanistic Studies: Patch-clamp assays to assess GABAₐ receptor modulation, a common target for quinazolinones.

How should researchers address contradictory bioactivity data across studies involving halogenated quinazolinones?

Level: Advanced

Answer:

Contradictions may arise from structural variations, assay conditions, or pharmacokinetic factors. Systematic approaches:

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., iodine’s electron-withdrawing nature vs. chlorine’s lipophilicity) .

- Dose-Response Validation: Replicate studies with standardized protocols (e.g., OECD guidelines).

- Meta-Analysis Frameworks: Apply PICO (Population, Intervention, Comparison, Outcome) to contextualize findings .

What strategies mitigate hazards during the synthesis of this compound?

Level: Advanced

Answer:

Critical safety considerations:

- Iodine Handling: Use fume hoods and PPE (gloves, goggles) to prevent inhalation/contact. Neutralize spills with Na₂S₂O₃ .

- Exothermic Reactions: Control nitration/sulfonation steps via dropwise addition and ice baths .

- Waste Disposal: Segregate halogenated waste and follow EPA guidelines for heavy metals .

How does the 6-iodo substituent influence the physicochemical properties of this compound compared to other halogen analogs?

Level: Advanced

Answer:

Iodine’s large atomic radius and polarizability impact:

- Lipophilicity: Increased logP vs. fluoro/chloro analogs, enhancing blood-brain barrier penetration.

- Electronic Effects: Strong electron-withdrawing effect stabilizes the quinazolinone core, altering reactivity in nucleophilic substitutions .

- Crystallinity: Heavy atom effect improves X-ray diffraction quality for structural studies .

What analytical methods are recommended for purity assessment and stability testing of this compound?

Level: Basic

Answer:

- HPLC-UV/LC-MS: Monitor degradation products (e.g., dehalogenation or oxidation byproducts) using C18 columns and acetonitrile/water gradients .

- Thermogravimetric Analysis (TGA): Assess thermal stability under nitrogen to determine storage conditions (e.g., desiccated, −20°C) .

- Forced Degradation Studies: Expose to acid/base, light, and heat to identify vulnerable functional groups .

How can computational modeling guide the design of derivatives based on this compound?

Level: Advanced

Answer:

- Docking Simulations: Predict binding affinity to targets like kinases or GABA receptors using AutoDock Vina or Schrödinger .

- DFT Calculations: Optimize iodine’s van der Waals interactions in protein pockets (e.g., B3LYP/6-31G* basis sets) .

- ADMET Prediction: Use SwissADME to estimate bioavailability, CYP450 interactions, and toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.